Cas no 78905-08-5 (1-ethynyl-2-(methylsulfanyl)benzene)

1-Ethynyl-2-(methylsulfanyl)benzene is a specialized aromatic compound featuring an ethynyl group and a methylsulfanyl substituent on a benzene ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for heterocyclic compounds. The ethynyl group enables participation in Sonogashira and click chemistry, while the methylsulfanyl moiety offers potential for further functionalization. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in pharmaceutical and materials science research. The compound’s well-defined molecular architecture supports precise modifications, facilitating the development of advanced intermediates and functional materials.
1-ethynyl-2-(methylsulfanyl)benzene structure
78905-08-5 structure
Product name:1-ethynyl-2-(methylsulfanyl)benzene
CAS No:78905-08-5
MF:C9H8S
MW:148.224821090698
CID:553649
PubChem ID:590249

1-ethynyl-2-(methylsulfanyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-ethynyl-2-(methylthio)-
    • 1-ethynyl-2-methylsulfanylbenzene
    • 1-Ethynyl-2-(methylthio)benzene
    • 2-Methylthiophenylacetylene
    • AKOS012332561
    • 1-Ethynyl-2-(methylsulfanyl)benzene #
    • SCHEMBL21160593
    • 1-Ethynyl-2-(methylsulfanyl)benzene
    • Benzene, 1-ethynyl-2-(methylthio)-
    • 78905-08-5
    • (2-ethynylphenyl)(methyl)sulfane
    • Z1080385852
    • LUZJXVQEGWDHEU-UHFFFAOYSA-N
    • 2-ethynylthioanisole
    • DTXSID90343519
    • EN300-114860
    • 1-ethynyl-2-(methylsulfanyl)benzene
    • Inchi: InChI=1S/C9H8S/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3
    • InChI Key: LUZJXVQEGWDHEU-UHFFFAOYSA-N
    • SMILES: CSC1=CC=CC=C1C#C

Computed Properties

  • Exact Mass: 148.03467143g/mol
  • Monoisotopic Mass: 148.03467143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 220.3±23.0 °C at 760 mmHg
  • Flash Point: 81.4±19.3 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

1-ethynyl-2-(methylsulfanyl)benzene Security Information

1-ethynyl-2-(methylsulfanyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B126240-100mg
1-ethynyl-2-(methylsulfanyl)benzene
78905-08-5
100mg
$ 365.00 2022-06-07
TRC
B126240-50mg
1-ethynyl-2-(methylsulfanyl)benzene
78905-08-5
50mg
$ 230.00 2022-06-07
1PlusChem
1P005OS7-500mg
Benzene,1-ethynyl-2-(methylthio)-
78905-08-5 95%
500mg
$480.00 2025-02-21
1PlusChem
1P005OS7-1g
Benzene,1-ethynyl-2-(methylthio)-
78905-08-5 95%
1g
$605.00 2025-02-21
A2B Chem LLC
AC64599-1g
1-Ethynyl-2-(methylsulfanyl)benzene
78905-08-5 95%
1g
$575.00 2024-04-19
1PlusChem
1P005OS7-2.5g
Benzene,1-ethynyl-2-(methylthio)-
78905-08-5 95%
2.5g
$1154.00 2025-02-21
1PlusChem
1P005OS7-5g
Benzene,1-ethynyl-2-(methylthio)-
78905-08-5 95%
5g
$1905.00 2024-04-21
A2B Chem LLC
AC64599-2.5g
1-Ethynyl-2-(methylsulfanyl)benzene
78905-08-5 95%
2.5g
$1095.00 2024-04-19
A2B Chem LLC
AC64599-5g
1-Ethynyl-2-(methylsulfanyl)benzene
78905-08-5 95%
5g
$1605.00 2024-04-19
Enamine
EN300-114860-0.1g
1-ethynyl-2-(methylsulfanyl)benzene
78905-08-5 95%
0.1g
$178.0 2023-10-25

Additional information on 1-ethynyl-2-(methylsulfanyl)benzene

Chemical Profile of 1-ethynyl-2-(methylsulfanyl)benzene (CAS No. 78905-08-5)

1-ethynyl-2-(methylsulfanyl)benzene, identified by the CAS number 78905-08-5, is a significant organic compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural and functional properties. This benzene derivative features both an ethynyl group and a methylsulfanyl substituent, which endow it with distinct reactivity and potential applications. The ethynyl group, characterized by a triple bond to carbon, introduces a high degree of electrophilicity, making it a valuable synthetic intermediate. Concurrently, the methylsulfanyl group contributes to the compound's solubility and interaction with biological targets, enhancing its utility in pharmaceutical research.

The synthesis of 1-ethynyl-2-(methylsulfanyl)benzene typically involves the functionalization of benzene rings through selective substitution reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the ethynyl moiety efficiently. The presence of the methylsulfanyl group further refines the synthetic pathway, allowing for controlled modifications that tailor the compound's chemical behavior. These synthetic strategies align with contemporary trends in green chemistry, emphasizing minimal waste and high yields.

In recent years, 1-ethynyl-2-(methylsulfanyl)benzene has been explored for its potential in drug discovery and material science. Its molecular framework is conducive to further derivatization, enabling the creation of complex molecules with tailored biological activities. For instance, researchers have investigated its derivatives as precursors for kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The ethynyl group serves as a versatile handle for linking other pharmacophores, while the methylsulfanyl moiety enhances binding affinity to target proteins.

Moreover, the compound's electronic properties make it suitable for applications in organic electronics. The conjugated system formed by the benzene ring and the ethynyl group facilitates charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated its efficacy in enhancing the performance of these devices due to its ability to optimize energy levels and electron injection properties. This dual functionality—biological relevance and electronic application—underscores the compound's versatility.

The chemical stability of 1-ethynyl-2-(methylsulfanyl)benzene is another area of interest. The methylsulfanyl group provides steric hindrance that protects the ethynyl moiety from unwanted side reactions, ensuring prolonged shelf life and consistent performance in various applications. This stability is particularly important in pharmaceutical formulations, where degradation can compromise efficacy. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to confirm the structural integrity and purity of this compound, adhering to stringent quality control standards.

From a computational chemistry perspective, 1-ethynyl-2-(methylsulfanyl)benzene has been subjected to molecular modeling studies to predict its interactions with biological targets. Quantum mechanical calculations have revealed that the ethynyl group can form strong hydrogen bonds with polar residues in proteins, while the methylsulfanyl moiety engages in hydrophobic interactions. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles. Such computational approaches are integral to modern drug development pipelines, streamlining the identification of lead compounds.

The environmental impact of synthesizing and utilizing 1-ethynyl-2-(methylsulfanyl)benzene is also a consideration. Efforts have been made to develop sustainable synthetic routes that minimize hazardous byproducts. For example, solvent-free reactions and catalytic methods have been explored to reduce environmental footprint without compromising yield or purity. These practices align with global initiatives aimed at promoting sustainable chemistry practices across industries.

In conclusion, 1-ethynyl-2-(methylsulfanyl)benzene (CAS No. 78905-08-5) represents a promising compound with diverse applications in pharmaceuticals and materials science. Its unique structural features—combining an electrophilic ethynyl group with a bioactive methylsulfanyl moiety—make it a valuable building block for further chemical exploration. As research continues to uncover new methodologies for synthesis and application, this compound is poised to play an increasingly important role in advancing scientific innovation.

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